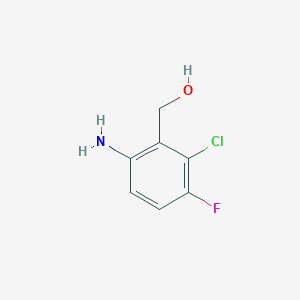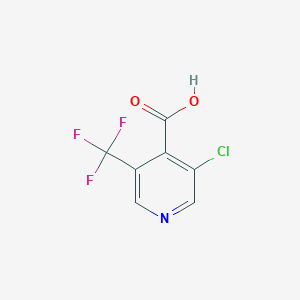
3-Chloro-5-(trifluoromethyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H3ClF3NO2. It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are replaced by a chlorine atom and a trifluoromethyl group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)isonicotinic acid can be achieved through several methods. One common approach involves the chlorination and trifluoromethylation of isonicotinic acid derivatives. For instance, the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts like iron fluoride is a well-known method . Another method involves the use of trichloromethylpyridine as a starting material, followed by chlorine/fluorine exchange reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of environmentally friendly practices, such as solvent recycling and waste minimization, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Chloro-5-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
3-Chloro-5-(trifluoromethyl)isonicotinic acid can be compared with other similar compounds, such as:
Picolinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: The parent compound with the carboxyl group at the 4-position.
The uniqueness of this compound lies in the presence of both a chlorine atom and a trifluoromethyl group, which impart distinct chemical and physical properties compared to its isomers and other derivatives.
Propiedades
Fórmula molecular |
C7H3ClF3NO2 |
|---|---|
Peso molecular |
225.55 g/mol |
Nombre IUPAC |
3-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-2-12-1-3(7(9,10)11)5(4)6(13)14/h1-2H,(H,13,14) |
Clave InChI |
PJYHDVHSHFMHBA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Cl)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid](/img/structure/B13913640.png)

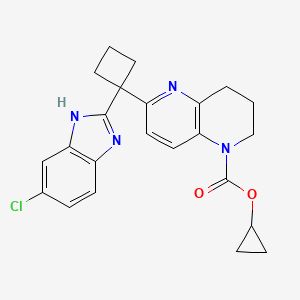

![Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate](/img/structure/B13913671.png)

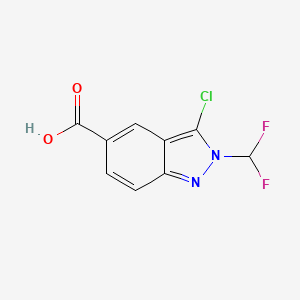
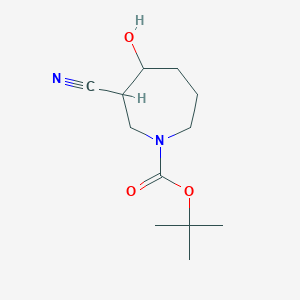


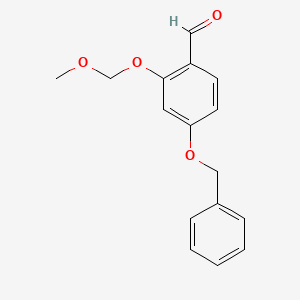
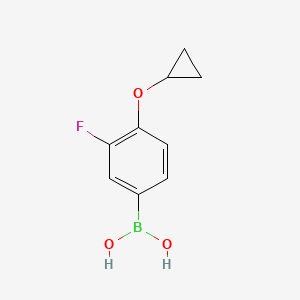
![O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B13913705.png)
